(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a quinoline moiety, and a hydrazinecarboximidamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the attachment of the quinoline moiety, and the introduction of the hydrazinecarboximidamido group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different piperidine-based compounds.
Scientific Research Applications
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid: This compound is unique due to its specific combination of functional groups and structural features.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may exhibit different biological activities and chemical properties.
Quinoline-Based Compounds: These compounds share the quinoline moiety but differ in other structural aspects, leading to variations in their applications and effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H37N7O5S |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-[[amino(hydrazinyl)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H37N7O5S/c1-14-8-10-30(18(12-14)22(32)33)21(31)17(6-4-9-26-23(24)28-25)29-36(34,35)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27,29H,4,6,8-13,25H2,1-2H3,(H,32,33)(H3,24,26,28)/t14-,15?,17+,18-/m1/s1 |
InChI Key |
CZYMRRLTXOIYIH-IOVMHBDKSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
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